六氟硅酸盐

描述

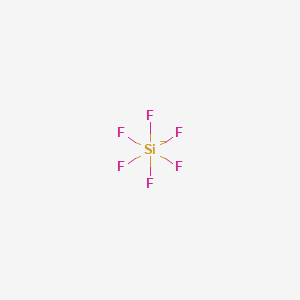

Hexafluorosilicate is an inorganic compound with the chemical formula H2SiF6 . It is produced naturally on a large scale in volcanoes . It is manufactured as a coproduct in the production of phosphate fertilizers . The resulting hexafluorosilicate is almost exclusively consumed as a precursor to aluminum trifluoride and synthetic cryolite, which are used in aluminum processing .

Synthesis Analysis

The formation of hexafluorosilicate has been studied during crystallization via self-assembly in a glass vessel . Self-assembly of M(BF4)2 (M2+ = Cu2+ and Zn2+) with tridentate N-donors (L) in a mixture solvent including methanol in a glass vessel gives rise to an SiF62−-encapsulated Cu3L4 double-decker cage .

Molecular Structure Analysis

Hexafluorosilicic acid has been crystallized as various hydrates . The structure of (H5O2)2SiF6 has been studied, where the hydrogen bonding between the fluoride and protons are indicated by dashed lines .

Chemical Reactions Analysis

The formation of the unexpected hexafluorosilicate (SiF62−) anion during crystallization via self-assembly in glassware is scrutinized . The SiF62− anion, acting as a cage template or cage-to-cage bridge, seems to be formed from the reaction of polyatomic anions containing fluoride with the SiO2 of the surface of the glass vessel .

Physical And Chemical Properties Analysis

The molecular formula of sodium hexafluorosilicate is Na2SiF6·6H2O, with a relative molecular mass of 264.08 . It has a density of 2.68 g/cm³, a melting point of 1000°C, and a boiling point of 2200°C .

科学研究应用

水解和生物效应:Finney等人(2006年)重新审视了六氟硅酸盐的解离,特别是在饮用水的背景下。他们使用19F NMR光谱学寻找六氟硅酸盐水解中的中间体,但在pH 3.5-5下未发现中间体。该研究还调查了六氟硅酸盐对生物缓冲试剂的影响,指出其添加到这些系统中通常会导致pH值的酸性偏移,这可能解释了先前归因于六氟硅酸盐水解中间体的乙酰胆碱酯酶抑制作用(Finney et al., 2006)。

亲核氟化:Omar Farooq(1998年)探索了将六氟硅酸钠用作有机二氯磷化合物的亲核氟化反应的氟离子源。该反应产生了不同产率的氟衍生物(Farooq, 1998)。

有机合成中的脱硅作用:Sinai等人(2017年)利用六氟硅酸作为1-三甲基硅基乙炔的脱硅试剂。他们展示了其在顺序偶联和点击反应中的应用,为有机合成提供了一种环境友好的替代方案(Sinai et al., 2017)。

酸性溶液中的溶解度:Frayret等人(2006年)报告了六氟硅酸盐的各种碱性盐在不同酸性溶液中的溶解度。他们观察到溶解度会根据酸性溶液的性质和浓度而显著变化,这会影响离子强度和六氟硅酸盐的溶解(Frayret et al., 2006)。

抗菌特性:Gelmboldt等人(2014年)研究了含有胍啶阳离子的六氟硅酸盐,用于潜在的防龋和抗菌剂。他们通过各种光谱和分析方法表征了这些化合物,指出由于其在稀溶液中水解形成正硅酸和氟离子的倾向,它们有潜力作为防龋剂(Gelmboldt et al., 2014)。

作用机制

安全和危害

未来方向

The construction of a coordination cage in a system of dual anions including hexafluorosilicate was investigated . The self-assembly of Cu(BF4)2 with L in the presence of (NH4)2SiF6 gives rise to a cage of (SiF6)@Cu2L42 . This presents clear systematic research on the formation of hexafluorosilicate by reactions of glassware with F-containing polyatomic anions .

属性

IUPAC Name |

hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHORFAFFMDIQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16871-90-2 (potassium), 16893-85-9 (sodium), 16919-19-0 (ammonium), 16925-39-6 (calcium), 16949-65-8 (magnesium), 17125-80-3 (barium), 18972-56-0 (magnesiium hydrate) | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047214 | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.075 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosilicates, n.o.s. appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

17084-08-1 | |

| Record name | FLUOROSILICATES, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。